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Abstract
Jacoline is a naturally occurring pyrrolizidine alkaloid (PA) identified in various plant species,

notably within the Senecio genus. Like many unsaturated PAs, Jacoline is recognized for its

significant hepatotoxicity, posing potential health risks to humans and livestock through the

consumption of contaminated plants or derived products. This technical guide provides a

comprehensive overview of the discovery, physicochemical properties, proposed synthesis,

and the molecular mechanisms underlying the biological activity of Jacoline. Particular

emphasis is placed on the metabolic activation and the subsequent signaling pathways that

mediate its cytotoxic and genotoxic effects. This document is intended to serve as a core

resource for researchers in toxicology, natural product chemistry, and drug development.

Discovery and Physicochemical Properties
Jacoline is a member of the senecionine-type pyrrolizidine alkaloids, a class of compounds

known for their presence in numerous plant species worldwide, especially in the Asteraceae,

Boraginaceae, and Fabaceae families.[1] These alkaloids are produced by plants as a defense

mechanism against herbivores.[1] Jacoline, along with related compounds such as jacobine,

jaconine, and jacozine, is a subject of research due to its presence in various plants and its

toxicological profile.[1]
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The physicochemical properties of Jacoline have been characterized and are summarized in

the table below. This data is crucial for understanding its behavior in biological systems and for

the development of analytical methods.

Property Value Reference

IUPAC Name

(1R,4R,6R,7S,17R)-4,7-

dihydroxy-4-[(1R)-1-

hydroxyethyl]-6,7-dimethyl-2,9-

dioxa-14-

azatricyclo[9.5.1.0¹⁴,¹⁷]heptade

c-11-ene-3,8-dione

[1]

CAS Registry Number 480-76-2 [1]

Molecular Formula C₁₈H₂₇NO₇ [1]

Molecular Weight 369.4 g/mol [1]

InChIKey
FMWJEBGSMAOQNN-

MCCFIOHQSA-N
[1]

SMILES
C[C@@H]1C--INVALID-LINK--

(--INVALID-LINK--O)O
[1]

XLogP3 -0.1 [2]

Hydrogen Bond Donors 3 [2]

Hydrogen Bond Acceptors 8 [2]

Synthesis of Jacoline
A complete, published total synthesis of Jacoline is not currently available in the scientific

literature. However, a plausible synthetic route can be conceptualized based on the synthesis

of related pyrrolizidine alkaloids. Specifically, the synthesis of Jaconine, a chlorinated derivative

of Jacoline, is proposed to proceed through a "jacoline-like precursor".[3] This suggests a

strategy focused on the construction of the core Jacoline structure, which could then be

subjected to further functionalization.
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The proposed retrosynthesis of a Jacoline-like structure involves the disconnection of the

macrocyclic diester linkages. This approach yields the necine base, retronecine, and the

corresponding necic acid, jaconecic acid. The synthesis of these two key precursors would be

the primary focus, followed by their esterification to form the macrocyclic structure.

Experimental Workflow: Proposed Synthesis of Jacoline
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Caption: Proposed synthetic workflow for Jacoline.
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Experimental Protocol: Synthesis of (±)-Jaconecic Acid
Precursor
The following is a generalized protocol adapted from the reported total synthesis of (±)-

jaconecic acid, a key component for the proposed synthesis of Jacoline.[3]

Preparation of Furfuryl Allyl Sulfide: 3,4-dichlorofuroic acid is converted to its corresponding

furfuryl alcohol. This alcohol is then reacted with allyl mercaptan in the presence of a strong

base, such as sodium hydride, to yield furfuryl allyl sulfide.

Thio-Claisen Rearrangement: The furfuryl allyl sulfide undergoes a thermal thio-Claisen

rearrangement to produce a dihydrothiopyran derivative.

Oxidative Ring Contraction: The dihydrothiopyran derivative is subjected to an oxidative ring

contraction to form a cyclopentenone intermediate.

Michael Addition and Cyclization: A Michael addition of a suitable nucleophile to the

cyclopentenone, followed by an intramolecular aldol cyclization, constructs the bicyclic core

of jaconecic acid.

Functional Group Manipulations: A series of functional group manipulations, including

reductions, oxidations, and protections/deprotections, are carried out to install the correct

stereochemistry and functional groups of (±)-jaconecic acid.

Purification: The final product is purified using chromatographic techniques, such as column

chromatography or high-performance liquid chromatography (HPLC).

Biological Activity and Toxicity
Jacoline, as a 1,2-unsaturated pyrrolizidine alkaloid, is known for its hepatotoxicity.[4] The

toxicity of these compounds is not inherent to the parent molecule but is a result of metabolic

activation in the liver.[5] Chronic exposure to low levels of PAs can lead to severe liver damage,

including veno-occlusive disease, liver cirrhosis, and liver cancer.[5]

While specific LD50 and IC50 values for Jacoline are not readily available in the public

domain, data for related pyrrolizidine alkaloids provide an indication of its potential toxicity. The

toxicity of PAs is highly dependent on their structure.[5]
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Compound
Toxicity
Metric

Value
(µmol·L⁻¹)

Cell Line Assay Reference

6-methoxy-

dihydrosangu

inarine

IC50 0.61 MCF-7 MTT [6]

6-methoxy-

dihydrosangu

inarine

IC50 0.54 SF-268 MTT [6]

Note: The data presented is for a related alkaloid and is intended to be illustrative of the

potential cytotoxicity of this class of compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)
This protocol outlines a general method for assessing the cytotoxicity of a compound like

Jacoline against a cancer cell line (e.g., HepG2).

Cell Seeding: Plate human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a

density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Jacoline in the appropriate cell culture

medium. Remove the existing medium from the wells and add the Jacoline solutions.

Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for

24, 48, or 72 hours.

MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Dilute the

stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of

the MTT working solution to each well.

Incubation: Incubate the plate for 3-4 hours at 37°C.

Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide

(DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15
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minutes.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value, the concentration of the compound that causes a 50% reduction in cell viability,

can be determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.[7]

Mechanism of Action and Signaling Pathways
The hepatotoxicity of Jacoline and other unsaturated PAs is a multi-step process initiated by

metabolic activation in the liver. This process leads to cellular damage through a variety of

interconnected signaling pathways.

Metabolic Activation and Formation of Reactive
Metabolites
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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